molecular formula C22H21BrO5 B2502468 tert-butyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate CAS No. 610762-67-9

tert-butyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B2502468
CAS No.: 610762-67-9
M. Wt: 445.309
InChI Key: MKRLISVJSWIXCY-UHFFFAOYSA-N
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Description

Tert-butyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a complex organic compound with a unique structure that combines a chromenone core with a bromophenyl group and a tert-butyl ester

Future Directions

The future directions for this compound could be vast, depending on its properties and potential applications. It could be explored for use in pharmaceuticals, materials science, or as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multiple steps, starting with the preparation of the chromenone core. One common method involves the condensation of 4-bromobenzaldehyde with 2-methyl-4H-chromen-4-one under basic conditions to form the intermediate 3-(4-bromophenyl)-2-methyl-4H-chromen-4-one. This intermediate is then reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized chromenone derivatives.

Scientific Research Applications

Tert-butyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity for certain targets, while the tert-butyl ester can improve its pharmacokinetic properties by increasing its lipophilicity .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(4-bromophenyl)acetate: Similar structure but lacks the chromenone core.

    Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a piperazine ring instead of a chromenone core.

    Tert-butyl 2-((4-bromophenyl)sulfonyl)acetate: Contains a sulfonyl group instead of a chromenone core.

Uniqueness

Tert-butyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is unique due to its combination of a chromenone core with a bromophenyl group and a tert-butyl ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

tert-butyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrO5/c1-13-20(14-5-7-15(23)8-6-14)21(25)17-10-9-16(11-18(17)27-13)26-12-19(24)28-22(2,3)4/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRLISVJSWIXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC(C)(C)C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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